

Tenosal: A Comprehensive Technical Guide to Synthesis and Chemical Characterization

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tenosal, chemically known as 2-(2-thiophenecarboxy)benzoic acid, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1] It is synthesized by the esterification of salicylic acid with 2-thiophene-carboxylic acid.[1] This technical guide provides a detailed overview of the synthesis, chemical characterization, and proposed mechanism of action of **Tenosal**, intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Properties

Property	Value	Reference
CAS Number	95232-68-1	[2]
Molecular Formula	C12H8O4S	[2]
Molecular Weight	248.26 g/mol	[2]
IUPAC Name	2-(thiophene-2- carbonyloxy)benzoic acid	[2]
Synonyms	YS-134, Tenosalum	[2]
Solubility	Soluble in DMSO	



Synthesis of Tenosal

The synthesis of **Tenosal** involves a two-step process: the preparation of the acylating agent, 2-thiophenecarbonyl chloride, followed by the esterification of salicylic acid.

Step 1: Synthesis of 2-Thiophenecarbonyl Chloride

2-Thiophenecarbonyl chloride is a key intermediate in the synthesis of **Tenosal**. It can be prepared from 2-thiophenecarboxylic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride.

Experimental Protocol:

- To a solution of 2-thiophenecarboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂) in excess.
- A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- The reaction mixture is refluxed until the evolution of hydrogen chloride (HCl) and sulfur dioxide (SO₂) gases ceases.
- The excess thionyl chloride and solvent are removed under reduced pressure to yield crude 2-thiophenecarbonyl chloride, which can be purified by distillation.[1][3]

Alternatively, direct chlorocarbonylation of thiophene in the presence of aluminum chloride and phosgene can also produce 2-thiophenecarbonyl chloride.[4]

Step 2: Esterification of Salicylic Acid with 2-Thiophenecarbonyl Chloride

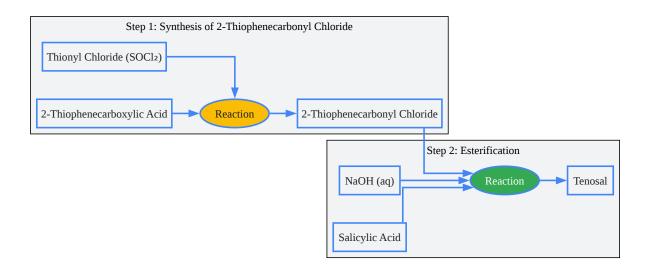
The final step in the synthesis of **Tenosal** is the esterification of salicylic acid with the prepared 2-thiophenecarbonyl chloride. This is a classic Schotten-Baumann reaction.

Experimental Protocol:

 Dissolve salicylic acid in a suitable basic aqueous solution, such as aqueous sodium hydroxide, to form the sodium salicylate salt.



- · Cool the solution in an ice bath.
- Slowly add 2-thiophenecarbonyl chloride to the cooled solution with vigorous stirring.
- Continue stirring for a specified period to allow the reaction to go to completion.
- Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the crude Tenosal.
- The precipitate is then collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Caption: Synthesis workflow for Tenosal.

Chemical Characterization

Detailed spectroscopic data is essential for the confirmation of the structure and purity of synthesized **Tenosal**. While experimental data for **Tenosal** is not readily available in the public



domain, the expected spectral characteristics can be inferred from the known data of its precursors, 2-thiophenecarboxylic acid and salicylic acid, and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **Tenosal** is expected to show signals corresponding to the protons of the thiophene ring and the salicylic acid moiety.

Proton	Expected Chemical Shift (ppm)	Multiplicity
Thiophene H3, H4, H5	7.0 - 8.0	Multiplets
Salicylic Acid Aromatic H	7.0 - 8.2	Multiplets
Carboxylic Acid H	> 10.0	Broad Singlet

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, as well as the aromatic carbons of both rings.

Carbon	Expected Chemical Shift (ppm)
Thiophene Ring Carbons	125 - 140
Salicylic Acid Ring Carbons	115 - 160
Ester Carbonyl Carbon	160 - 170
Carboxylic Acid Carbonyl Carbon	165 - 175

Infrared (IR) Spectroscopy

The IR spectrum of **Tenosal** will be characterized by the presence of absorption bands corresponding to the carbonyl groups of the ester and carboxylic acid, as well as the aromatic C-H and C=C stretching vibrations.



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad
C-H (Aromatic)	3000 - 3100	Medium
C=O (Ester)	1710 - 1740	Strong
C=O (Carboxylic Acid)	1680 - 1710	Strong
C=C (Aromatic)	1450 - 1600	Medium
C-O (Ester)	1100 - 1300	Strong

Mass Spectrometry (MS)

The mass spectrum of **Tenosal** is expected to show a molecular ion peak corresponding to its molecular weight (248.26 g/mol). The fragmentation pattern would likely involve the cleavage of the ester bond, leading to fragments corresponding to the salicylic acid and 2-thiophenecarbonyl moieties.

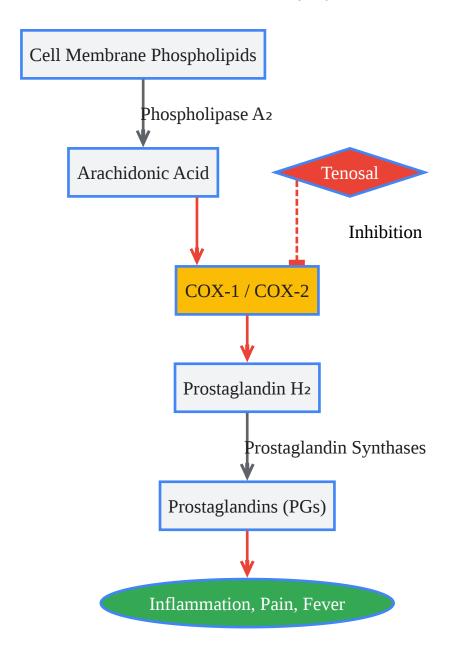
Fragment	Expected m/z
[M]+	248
[M - COOH]+	203
[C7H5O3]+ (Salicyloyl cation)	137
[C₅H₃OS] ⁺ (2-Thiophenecarbonyl cation)	111
[C ₄ H ₃ S] ⁺ (Thienyl cation)	83

Mechanism of Action

As a non-steroidal anti-inflammatory drug, the primary mechanism of action of **Tenosal** is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[5] By inhibiting COX, **Tenosal** reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.[6] There are two main



isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The selectivity of **Tenosal** for COX-1 versus COX-2 has not been extensively reported.



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Caption: Proposed mechanism of action of **Tenosal**.

Conclusion

This technical guide provides a consolidated overview of the synthesis and chemical characterization of **Tenosal**. While a detailed experimental protocol for its synthesis and



comprehensive experimental spectroscopic data are not widely published, this document outlines the logical synthetic route and the expected analytical characteristics based on established chemical principles and data from related compounds. The proposed mechanism of action, centered on the inhibition of prostaglandin synthesis via the cyclooxygenase pathway, aligns with its classification as a non-steroidal anti-inflammatory drug. Further research is warranted to fully elucidate the specific details of its synthesis, spectroscopic properties, and pharmacological profile.

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